(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with two chlorine atoms and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution Reactions: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Phenols: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, including the development of inhibitors for specific enzymes and the creation of functional materials .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
4-Chlorophenylboronic Acid: Similar structure but with only one chlorine atom.
2,4-Dichlorophenylboronic Acid: Similar structure but without the biphenyl moiety.
Uniqueness
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional sites for functionalization and enhances its reactivity compared to simpler boronic acids. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific structural features .
Properties
Molecular Formula |
C12H9BCl2O2 |
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Molecular Weight |
266.9 g/mol |
IUPAC Name |
[3-chloro-4-(4-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BCl2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
InChI Key |
ZVMGGQKDTZVGMR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
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